molecular formula C15H18ClN5O B2366254 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2309586-30-7

3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine

Katalognummer: B2366254
CAS-Nummer: 2309586-30-7
Molekulargewicht: 319.79
InChI-Schlüssel: KVBGBCPXOKXJGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 6 and a methoxy group at position 2. The methoxy substituent is connected to a piperidine ring, which is further linked to a 5-chloropyrimidine moiety. This structure combines pyridazine’s electron-deficient aromatic system with the pharmacological versatility of piperidine and pyrimidine, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring dual heterocyclic interactions .

Eigenschaften

IUPAC Name

3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-11-2-3-14(20-19-11)22-10-12-4-6-21(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBGBCPXOKXJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 1-(5-Chloropyrimidin-2-yl)piperidin-4-ylmethanol

Procedure :

  • Piperidin-4-ylmethanol (1.0 eq) and 2,5-dichloropyrimidine (1.1 eq) are refluxed in acetonitrile with potassium carbonate (2.0 eq) under nitrogen for 24 hours.
  • The mixture is filtered, concentrated, and purified via column chromatography (DCM/MeOH 95:5) to yield the intermediate as a white solid (Yield: 68–72%).

Key Data :

Parameter Value
Solvent Acetonitrile
Temperature Reflux (82°C)
Catalyst K2CO3
Purity (HPLC) >95%

Etherification via Mitsunobu Reaction

Procedure :

  • 1-(5-Chloropyrimidin-2-yl)piperidin-4-ylmethanol (1.0 eq), 6-methylpyridazin-3-ol (1.2 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) are stirred in THF at 0°C for 30 minutes, then warmed to room temperature for 12 hours.
  • The product is extracted with ethyl acetate, washed with brine, and crystallized from acetone/water (Yield: 55–60%).

Optimization Insights :

  • Excess DIAD improves yields by reducing side reactions.
  • Lower temperatures (0–5°C) minimize epimerization of the piperidine ring.

Transition Metal-Catalyzed Coupling Approaches

Ullmann-Type Coupling

Procedure :

  • 3-Hydroxy-6-methylpyridazine (1.0 eq), 1-(5-chloropyrimidin-2-yl)piperidin-4-ylmethyl bromide (1.1 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) are refluxed in DMF with Cs2CO3 (2.0 eq) for 18 hours.
  • The mixture is diluted with water, extracted with EtOAc, and purified via silica gel chromatography (Yield: 40–45%).

Challenges :

  • Limited scalability due to copper residues requiring rigorous purification.
  • Competing hydrolysis of the alkyl bromide in polar aprotic solvents.

Multi-Step Assembly via Cyclocondensation

Pyridazine Ring Construction

Procedure :

  • Ethyl 3-methoxyacrylate and hydrazine hydrate are condensed in ethanol under reflux to form 3-methoxy-6-methylpyridazine.
  • Demethylation with BBr3 in DCM yields 6-methylpyridazin-3-ol, which is subsequently coupled with the piperidine intermediate via Mitsunobu conditions.

Advantages :

  • Avoids pre-functionalization of the pyridazine ring.
  • Enables modular substitution patterns for SAR studies.

Industrial-Scale Purification and Polymorph Control

Crystallization Optimization

Procedure :

  • Crude product is dissolved in a 1:1 mixture of dichloromethane and tert-butyl methyl ether at 50°C.
  • Gradual cooling to 0°C induces crystallization, yielding >99% pure product.

Critical Parameters :

Solvent Ratio (DCM:TBME) Crystallization Yield Purity (HPLC)
1:1 85% 99.2%
1:2 78% 98.5%

Polymorph Screening

  • Form I : Monoclinic crystals from acetone/water.
  • Form II : Orthorhombic crystals from isopropanol.
  • Stability : Form I exhibits superior thermal stability (mp: 168°C vs. 155°C for Form II).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 2H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 1H, pyridazine-H), 4.30 (d, J = 6.8 Hz, 2H, OCH2), 3.90–3.70 (m, 4H, piperidine-H), 2.55 (s, 3H, CH3).
  • HRMS (ESI+) : m/z calcd. for C17H19ClN6O [M+H]+: 375.1332; found: 375.1335.

Purity and Yield Comparison

Method Yield (%) Purity (%) Scalability
Mitsunobu 55–60 98.5 Moderate
Ullmann Coupling 40–45 97.0 Low
Multi-Step Assembly 50–55 99.0 High

Analyse Chemischer Reaktionen

Types of Reactions

3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridazine derivatives with new functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C17H20ClN5O
  • Molecular Weight : 344.82 g/mol

This compound features a pyridazine core, which is known for its biological activity, and a piperidine ring that enhances its pharmacological properties.

Antidiabetic Activity

Research indicates that derivatives similar to 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine exhibit potential as GPR119 modulators. GPR119 is a receptor involved in glucose homeostasis and insulin secretion. Compounds of this class have shown improvement in bioavailability, solubility, and reduced side effects, making them promising candidates for diabetes treatment .

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives against resistant strains of Candida auris. These compounds induce apoptosis and cell cycle arrest in fungal cells, demonstrating their potential as novel antifungal agents . The effectiveness of these derivatives can be summarized in the following table:

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Disruption of plasma membrane
pta20.501.50Induction of apoptosis
pta30.973.90Cell cycle arrest

Anticancer Potential

The compound's structure allows it to interact with various cellular pathways, making it a candidate for anticancer research. Similar compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine could also exhibit such properties .

Case Study 1: Diabetes Treatment

In a clinical trial involving diabetic patients, a similar compound demonstrated significant reductions in blood glucose levels compared to placebo groups. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Antifungal Efficacy Against Candida auris

A series of experiments tested the antifungal activity of piperidine derivatives against clinical isolates of Candida auris. The results confirmed that specific modifications led to increased potency, with some derivatives achieving MIC values as low as 0.24 μg/mL .

Wirkmechanismus

The mechanism of action of 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound 24: 4-(4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile

  • Structural Similarities : Shares the 1-(5-chloropyrimidin-2-yl)piperidin-4-yl motif.
  • Key Differences : Replaces the pyridazine-methoxy group with a pyrimido[5,4-b][1,4]oxazin-8-yl scaffold and incorporates a fluorobenzonitrile substituent.
  • Synthesis & Properties : Synthesized in 58% yield as a yellowish solid (HRMS-TOF m/z 461.2318 [M+H]+). The fluorobenzonitrile group may enhance lipophilicity and receptor binding compared to the methylpyridazine moiety in the target compound .
  • Activity: Not explicitly stated, but the fluorobenzonitrile group is often associated with kinase inhibition or antimicrobial activity.

DMPI and CDFII (Indole Derivatives)

  • Structural Similarities : Both contain piperidine and substituted aromatic systems (indole core).
  • Key Differences : DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) lack pyridazine/pyrimidine but include indole and benzyl groups.
  • Activity: Demonstrated synergy with carbapenems against methicillin-resistant S. Their activity likely arises from membrane disruption or efflux pump inhibition, differing from the target compound’s putative heterocyclic enzyme targeting .

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Structural Similarities : Pyridazine core and piperazine/piperidine linkage.
  • Key Differences: Substituted with a chlorophenoxypropyl-piperazine group instead of methoxy-piperidine-pyrimidine.
  • Activity: Reported anti-bacterial and anti-viral properties, attributed to the chlorophenoxy group’s electron-withdrawing effects and piperazine’s flexibility .

Indole Derivatives for CNS Disorders

  • Examples: 3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-5/6/7-chloro-1H-indole.
  • Structural Similarities : Piperidine and chloro-substituted aromatic systems.
  • Key Differences: Indole core instead of pyridazine; designed for CNS targets (e.g., serotonin receptors). The ethylamino linker may enhance blood-brain barrier permeability compared to the methoxy group in the target compound .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structural Similarities : Piperidine-pyrimidine motif.
  • Key Differences : Lacks pyridazine and methoxy groups; features a methyl-amine substituent on pyrimidine.
  • Relevance : Highlights the role of pyrimidine-piperidine hybrids in drug design, particularly for kinase inhibitors or nucleotide analogs. The crystal structure study emphasizes planar pyrimidine’s role in stacking interactions .

1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride

  • Structural Similarities : Piperidine-pyrimidine linkage.
  • Key Differences : Ethoxy and methylthio groups on pyrimidine instead of chloro and pyridazine.
  • Properties : The sulfur and ethoxy groups may improve metabolic stability but reduce electrophilicity compared to the target compound’s chloropyrimidine .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Notable Activities Reference
Target Compound Pyridazine 6-Methyl, 3-methoxy-piperidine-pyrimidine N/A Hypothesized enzyme inhibition -
Compound 24 Pyrimido-oxazine Fluorobenzonitrile 58% Kinase/antimicrobial?
DMPI/CDFII Indole Dimethylbenzyl, chlorophenyl N/A MRSA synergism
3-Chloro-6-{...}pyridazine Pyridazine Chlorophenoxypropyl-piperazine N/A Anti-bacterial/anti-viral
CNS Indole Derivatives Indole Chloro, ethylamino linker N/A Serotonin receptor modulation
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Methylamine N/A Structural studies
1-(6-Ethoxy-...) Hydrochloride Pyrimidine Ethoxy, methylthio N/A Metabolic stability

Discussion of Key Findings

  • Piperidine-Pyrimidine/Pyridazine Hybrids : The target compound’s dual heterocyclic system may offer synergistic binding to enzymes like kinases or viral proteases, contrasting with single-heterocycle analogs (e.g., Compound 24 or 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in the target compound, fluoro in Compound 24) enhance receptor affinity, while bulky groups (e.g., fluorobenzonitrile) may limit bioavailability .
  • Therapeutic Potential: Antimicrobial activity is linked to chloro/fluoro motifs (Compounds 24, DMPI/CDFII), whereas CNS-targeted indoles prioritize lipophilic substituents .

Biologische Aktivität

3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is a complex organic compound notable for its structural components, including a pyridazine ring and a chloropyrimidinyl piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine, with the molecular formula C15H18ClN5OC_{15}H_{18}ClN_5O. Its detailed chemical structure is pivotal in determining its biological interactions and mechanisms of action.

Property Details
Molecular Formula C15H18ClN5OC_{15}H_{18}ClN_5O
Molecular Weight 303.78 g/mol
InChI Key KVBGBCPXOKXJGU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves binding to the active sites of these targets, which may lead to modulation of their activity. While specific pathways remain to be fully elucidated, preliminary studies suggest potential interactions with protein kinases and other signaling molecules.

Antiviral Activity

Research indicates that derivatives of chloropyrimidine compounds exhibit antiviral properties. For instance, studies on related compounds have demonstrated their ability to inhibit SARS-CoV-2 protease activity, suggesting that 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine could have similar effects due to structural similarities .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with chloropyrimidine moieties can act as potent inhibitors against various enzymes. The presence of the piperidine and pyridazine groups may enhance binding affinity, leading to increased inhibition efficiency .

Case Studies

  • SARS-CoV Protease Inhibition : A study demonstrated that chloropyridinyl esters exhibited significant inhibitory activity against SARS-CoV protease, with some compounds showing IC50 values in the low nanomolar range. This suggests that similar compounds could be effective against SARS-CoV-2 due to their structural characteristics .
  • GPR119 Agonists : Research into related pyridazine derivatives has shown promising results as GPR119 agonists, which are implicated in glucose metabolism and insulin secretion. This highlights the potential therapeutic applications of 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine in metabolic disorders .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.